molecular formula C24H16N2 B157979 Bathophenanthroline CAS No. 1662-01-7

Bathophenanthroline

Cat. No.: B157979
CAS No.: 1662-01-7
M. Wt: 332.4 g/mol
InChI Key: DHDHJYNTEFLIHY-UHFFFAOYSA-N
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Description

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline; C₂₄H₁₆N₂) is a heterocyclic organic compound with a molecular weight of 332.40 g/mol. It belongs to the phenanthroline family, characterized by two phenyl substituents at the 4 and 7 positions of the phenanthroline backbone . This structural modification enhances its chelating properties, particularly for transition metals like Fe(II), Cu(I), and Ru(II). This compound is widely used in analytical chemistry, materials science, and biochemistry due to its high sensitivity as a redox indicator, luminescent probe, and catalyst in organic electronics .

Preparation Methods

Microchannel Reactor Synthesis via Acid-Catalyzed Cyclization

The most efficient contemporary method for synthesizing bathophenanthroline involves a microchannel reactor system, as detailed in Chinese Patent CN109456325 . This approach leverages continuous flow chemistry to enhance reaction control and yield.

Reaction Mechanism and Conditions

The synthesis begins with 3-chloropropiophenone and o-phenylenediamine in a mixed acid medium (30% HCl and 20% HI). The reaction proceeds through a tandem cyclization-condensation mechanism, facilitated by the strong Brønsted acids. The microchannel reactor’s design ensures precise temperature modulation (100°C) and rapid mixing, reducing side reactions and improving efficiency .

Key Parameters:

ParameterValue
Reactant Concentration0.4 mol/L (3-chloropropiophenone), 0.2 mol/L (o-phenylenediamine)
Acid Composition30% HCl, 20% HI
Flow Rate30 mL/min
Residence Time20 minutes
Yield76.4%

Procedure and Optimization

The reactants and acids are pumped into a quartz microchannel reactor (5 mm diameter) maintained at 100°C. The short residence time (20 minutes) minimizes decomposition, while the acidic environment drives proto-dechlorination and facilitates cyclization. Post-reaction, the effluent is cooled, filtered, and rinsed with ammonia to neutralize residual acids. The resulting yellow solid is purified via recrystallization, achieving a purity >99% .

This method’s advantages include scalability, reduced waste, and compatibility with industrial production. However, the requirement for specialized equipment (microchannel reactors) may limit accessibility for small-scale laboratories.

Alternative Synthetic Routes and Historical Context

While the microchannel reactor method dominates recent literature, earlier approaches relied on classical condensation reactions. For instance, this compound can theoretically be synthesized via the Skraup-Doebner-Von Miller reaction, where o-phenylenediamine reacts with a diketone precursor under acidic conditions. However, such methods often suffer from low yields (<50%) and prolonged reaction times (12–24 hours) .

Challenges in Traditional Synthesis

  • Side Reactions: Uncontrolled polycondensation and oxidation byproducts.

  • Catalyst Sensitivity: Early methods required stoichiometric metal catalysts (e.g., Fe³⁺), complicating purification .

  • Energy Intensity: Batch reactors necessitate higher temperatures (120–150°C) for comparable yields .

Comparative Analysis of Synthetic Methods

MethodYieldTemperatureTimeScalabilityPurity
Microchannel Reactor 76.4%100°C20 minHigh>99%
Classical Condensation<50%120–150°C12–24 hLow80–90%
Ru Complex Synthesis 94%RT–80°C8–20 hModerate>95%

Chemical Reactions Analysis

Bathophenanthroline undergoes various types of chemical reactions, including:

Scientific Research Applications

Analytical Chemistry

Complexation with Metals:
BPhen is widely used for the determination of metal ions, particularly iron. Its ability to form stable complexes with Fe(II) has led to the development of sensitive analytical methods.

  • HPLC Method for Iron Analysis: A study developed a High-Performance Liquid Chromatography (HPLC) method using bathophenanthroline disulfonate (BS) for the determination of free Fe(II) in microdialysis samples from rat brains. This method allows for the analysis of small sample sizes while providing accurate measurements of iron levels associated with neurodegenerative conditions .
Method Detection Sample Type Sensitivity
HPLC with BSAbsorbanceMicrodialysis from rat brain50 - 2000 nM

Biochemical Applications

Redox Mediating Agent:
BPhen complexes have been utilized as redox mediators in electrochemical applications, particularly for imaging DNA.

  • DNA Imaging Studies: Research demonstrated that iron (II)-BPhen complexes could effectively mediate redox reactions for imaging DNA immobilized on gold and carbon paste surfaces using scanning electrochemical microscopy (SECM). This method highlighted the potential of BPhen in biosensing applications and DNA analysis .

Inhibition of Mitochondrial Activity:
BPhen and its derivatives have shown inhibitory effects on mitochondrial oxidations, which are crucial in understanding metabolic pathways and disease mechanisms.

  • Mitochondrial Studies: Investigations into the effects of BPhen on mung-bean mitochondria revealed various inhibitory actions on NADH and succinate oxidation, providing insights into mitochondrial dysfunctions relevant to mammalian systems .

Medicinal Chemistry

Anticancer Properties:
BPhen complexes have been explored for their cytotoxic effects against cancer cells, particularly in targeting cancer stem cells (CSCs).

  • Os(II) Complex Studies: An Os(II) complex containing BPhen showed promising results in selectively killing breast cancer stem cells (CSCs) in vitro. The complex demonstrated higher potency compared to traditional chemotherapeutics like cisplatin, indicating potential therapeutic applications in oncology .
Complex Type Target Cells Activity Comparison
Os(II)-BPhen ComplexBreast CSCsHigh cytotoxicitySuperior to cisplatin

Case Study 1: Imaging DNA with SECM

A novel approach using iron (II)-BPhen as a redox mediator was developed for imaging immobilized DNA on modified surfaces. This study utilized cyclic voltammetry to assess the interaction between BPhen complexes and DNA, highlighting the efficacy of this method in biosensor technology .

Case Study 2: Iron Analysis in Neurodegeneration

The application of HPLC with this compound disulfonate allowed researchers to analyze extracellular iron levels in rat brains under conditions that mimic neurodegenerative diseases. This method provided critical data linking free iron levels to oxidative stress and neuronal damage .

Mechanism of Action

The mechanism of action of bathophenanthroline involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. For example, the copper(II)-bathophenanthroline complex has been shown to enhance the therapeutic effects of naringenin against lung tumor cells by generating reactive oxygen species (ROS), disrupting mitochondrial membrane potential, and depleting glutathione levels . The molecular targets and pathways involved in these processes include the interaction with metal ions and the modulation of redox states.

Comparison with Similar Compounds

Chelating Ligands for Iron Detection

Table 1: Comparison of Bathophenanthroline with Other Iron Chelators

Compound Structure Sensitivity (Fe²⁺) Key Applications Reference
This compound 4,7-diphenyl-1,10-phenanthroline ~2× higher than 1,10-phenanthroline Colorimetric Fe(II) detection, DNA binding studies
1,10-Phenanthroline Unsubstituted phenanthroline Baseline sensitivity Standard Fe(II) assays, corrosion studies
Ferrozine Tris-bidentate triazine derivative Similar to this compound Aqueous Fe(II) quantification
  • Key Findings :
    • This compound exhibits twice the sensitivity of 1,10-phenanthroline in colorimetric Fe(II) detection due to its extended π-conjugation, which stabilizes the Fe²⁺ complex and shifts absorption maxima to longer wavelengths (λmax ~535 nm) .
    • Unlike Ferrozine, this compound is lipid-soluble, enabling Fe(II) detection in organic matrices (e.g., paper conservation ).

Luminescent Metal Complexes

Table 2: Comparison of Ruthenium Complexes

Complex Ligand Emission λmax (nm) Application Reference
[Ru(this compound)₃]²⁺ This compound 613 Oxygen sensing, OLEDs
[Ru(bpy)₃]²⁺ (bpy = bipyridine) Bipyridine 610 Photocatalysis, solar cells
[Ru(phen)₃]²⁺ (phen = phenanthroline) Phenanthroline 605 DNA intercalation studies
  • Key Findings: this compound-based Ru(II) complexes show superior oxygen-quenching efficiency due to the bulky phenyl groups, which enhance steric protection of the metal center and prolong luminescence lifetimes . In OLEDs, this compound acts as an electron-transport layer, outperforming Alq₃ (tris(8-hydroxyquinoline)aluminum) in device efficiency (e.g., ITO/MoO₃/NPD/Alq₃/BPhen/LiF/Al structures) .

Limitations and Trade-offs

  • Cost : Synthesis of this compound involves multiple steps, making it costlier than 1,10-phenanthroline (~$500/g vs. \sim$50/g for commercial grades) .

Biological Activity

Bathophenanthroline (BPhen) is a bidentate ligand that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of BPhen, focusing on its applications in cancer therapy, iron detection, and its role in oxidative stress. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is recognized for its ability to form stable complexes with metal ions, particularly iron. Its structural properties allow it to act as an effective chelator, which is pivotal in various biological assays and therapeutic applications. The compound exists in several forms, including this compound disulfonate (BPS), which is more soluble and commonly used in biological studies.

1. Anticancer Properties

Recent research has highlighted the photocytotoxic effects of BPhen when used in ruthenium complexes. These complexes have shown significant activity against various cancer cell lines, including breast cancer cells.

  • Photocytotoxicity : A study demonstrated that ruthenium complexes containing BPhen exhibited nanomolar toxicity towards breast cancer cells. The mechanism involves the generation of singlet oxygen upon light activation, leading to cellular apoptosis .
  • Case Study : In experiments involving CT-26 mouse colon carcinoma cells, complexes with BPhen showed an effective concentration (EC50) of 60 nM and a phototoxicity index (PI) of 23.5, indicating strong anticancer activity .

2. Iron Detection and Quantification

BPhen's ability to chelate iron has made it a valuable tool in clinical diagnostics.

  • Colorimetric Assays : BPhen is used as a chromogen for colorimetric methods to determine iron levels in biological samples. A study compared BPhen sulfonate with other chromogens and found that it provided reliable results for measuring hepatic iron concentration (HIC) in liver tissues .
  • HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method utilizing BPS was developed for detecting free Fe(II) in microdialysis samples from rat brains. This method allows for sensitive detection of iron levels associated with neurodegenerative conditions .

3. Oxidative Stress and Reactive Oxygen Species

BPhen's role in oxidative stress is significant due to its interaction with metal ions that catalyze the formation of reactive oxygen species (ROS).

  • Mechanism of Action : Research indicates that free non-protein bound Fe(II), which can catalyze ROS formation, can be effectively quantified using BPhen-based assays. This is crucial for understanding oxidative damage in neurodegenerative diseases .
  • Inhibitory Effects : Studies have shown that BPhen can inhibit the oxidation processes involving NADH and other substrates, suggesting potential protective roles against oxidative stress .

Data Tables

The following tables summarize key findings from studies involving this compound:

Study Application Findings Reference
Oladipupo et al.AnticancerEC50 = 60 nM against CT-26 cells; PI = 23.5
Clinical StudyIron DetectionHIC correlation coefficient = 0.99 with ferene
HPLC MethodIron AnalysisLinear response for Fe(II) detection (50-2000 nM)

Q & A

Basic Research Questions

Q. What is the role of bathophenanthroline in iron quantification, and how is it methodologically applied?

this compound (4,7-diphenyl-1,10-phenanthroline) forms a stable red-colored complex with Fe(II), enabling spectrophotometric detection of iron at 535 nm. Key steps include:

  • Sample preparation: Acid digestion to reduce Fe(III) to Fe(II) using hydroxylamine hydrochloride .
  • pH adjustment: Optimal complex formation occurs at pH 3–9, with deviations causing reduced absorbance (see Table 2 in ).
  • Interference mitigation: Phosphate buffers may require chelating agents like EDTA to prevent Fe(III) precipitation .

Q. How does this compound compare to ferrozine for Fe(II) detection?

this compound has higher molar absorptivity (ε = 22,140 L·mol⁻¹·cm⁻¹) compared to ferrozine (ε = 27,900), but it is less sensitive to dissolved oxygen. Method selection depends on sample matrix:

  • Use this compound for systems with oxidative interference (e.g., seawater) .
  • Ferrozine is preferred for rapid analysis in controlled anaerobic conditions .

Advanced Research Questions

Q. How do contradictory results arise in Fe(II)/Fe(III) speciation studies using this compound, and how can they be resolved?

Discrepancies often stem from:

  • Redox artifacts : Spontaneous Fe(II) oxidation during sample processing. Solutions include inert atmosphere handling and adding stabilizers like 1,10-phenanthroline .
  • Interfering ligands : Competitive binding by citrate or humic acids. Validate with standard addition curves and atomic absorption spectroscopy .

Q. What experimental design considerations are critical for this compound-based oxygen sensing using ruthenium complexes?

The tris(this compound)ruthenium(II) dichloride complex acts as a luminescent oxygen probe via dynamic quenching. Key factors:

  • Quenching efficiency : Calibrate using Stern-Volmer plots (λₑₓ = 455 nm, λₑₘ = 613 nm) .
  • Matrix effects : Solvent polarity (e.g., DMF vs. water) alters decay times; validate in situ with controlled O₂/N₂ mixtures .
  • Photostability : Prolonged UV exposure degrades the complex; use pulsed illumination for long-term studies .

Q. How can this compound improve FeS cluster transfer studies in biochemical systems?

this compound competes with apo-proteins for Fe(II), enabling quantification of cluster transfer kinetics. For example:

  • In E. coli GrxD-BolA heterodimer studies, this compound chelates free iron without inhibiting cluster transfer to apo-ferredoxin (Fig. 7A in ).
  • Method: Pre-incubate holo-proteins with this compound, then monitor absorbance decay at 535 nm .

Q. Methodological Validation and Data Analysis

Q. How to statistically validate this compound-based calibration curves for trace metal analysis?

  • Linearity : Use ANOVA to confirm R² > 0.995 across 0.1–10 µM Fe(II) .
  • Detection limit : Calculate as 3σ/Slope, where σ is the standard deviation of blank replicates (typically 0.05 µM) .
  • Reproducibility : Perform inter-day assays with CV < 5% .

Q. What are the pitfalls in applying this compound to biological tissue iron staining?

  • False positives : Endogenous pigments (e.g., melanin) may mimic Fe(II)-complex coloration. Counterstain with Prussian blue .
  • Fixation artifacts : Prolonged formalin exposure leaches iron; optimize fixation time to <24 hours .

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline
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InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H
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InChI Key

DHDHJYNTEFLIHY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5
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Molecular Formula

C24H16N2
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Related CAS

68399-83-7 (sulfate[1:1])
Record name Bathophenanthroline
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DSSTOX Substance ID

DTXSID7061857
Record name 4,7-Diphenyl-1,10-phenanthroline
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Molecular Weight

332.4 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name Bathophenanthroline
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CAS No.

1662-01-7, 68309-97-7
Record name 4,7-Diphenyl-1,10-phenanthroline
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Synthesis routes and methods

Procedure details

4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid, disodium salt
Name
4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-7-phenyl-1,10-phenanthroline
Bathophenanthroline
Reactant of Route 4
Bathophenanthroline
4,7-Diphenyl-1,10-phenanthroline-2-carboxylic acid
Bathophenanthroline
Reactant of Route 6
Bathophenanthroline

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